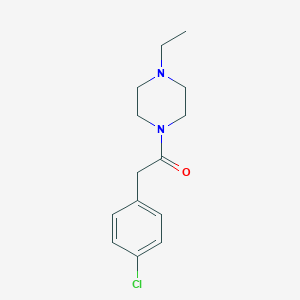

2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone, also known as etizolam, is a benzodiazepine analog that has been widely used in scientific research. It was first synthesized in 1972 by a team of researchers at Hoffman-La Roche, and since then, it has been studied extensively for its potential therapeutic applications.

Mecanismo De Acción

Etizolam works by binding to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA in the brain. This results in a decrease in neuronal activity, which leads to a reduction in anxiety and other symptoms associated with various disorders. Etizolam has a high affinity for the α2 and α3 subunits of the GABA-A receptor, which may contribute to its anxiolytic effects.

Biochemical and Physiological Effects

Etizolam has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in anxiety and other symptoms. In addition, 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone has been found to have sedative, hypnotic, and muscle relaxant effects. It can also cause anterograde amnesia, which is a loss of memory for events that occur after the drug is taken.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Etizolam has a number of advantages and limitations for use in lab experiments. One advantage is that it has a rapid onset of action, which allows researchers to study its effects quickly. It is also relatively easy to administer and has a low risk of toxicity. However, one limitation is that it can be difficult to control the dose of 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone, which can make it difficult to compare results across studies. In addition, 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone has a short half-life, which means that its effects may not be long-lasting.

Direcciones Futuras

There are a number of future directions for 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone research. One area of interest is the development of new analogs that have improved therapeutic properties and fewer side effects. Another area of interest is the study of the long-term effects of 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone use, particularly in patients who use the drug for extended periods of time. In addition, researchers are interested in studying the effects of 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone on different subtypes of the GABA-A receptor, which may provide insights into its mechanism of action. Finally, there is interest in studying the effects of 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone on other neurotransmitter systems, such as the glutamate system, which may have implications for the treatment of a variety of disorders.

Métodos De Síntesis

Etizolam can be synthesized using a variety of methods, including the reduction of benzophenone with sodium borohydride and the reaction of 2-chloro-N-(2-ethylphenyl)-N-(4-methylbenzyl)ethanamine with ethyl chloroformate. One of the most commonly used methods involves the reaction of 2-(4-chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone with thionyl chloride to produce 2-(4-chlorophenyl)-1-(1,3-thiazol-2-yl)ethanone, which is then reacted with ethanolamine to form 2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone.

Aplicaciones Científicas De Investigación

Etizolam has been studied extensively in scientific research for its potential therapeutic applications. It has been found to be effective in treating anxiety, insomnia, and panic disorder. In addition, it has been investigated as a potential treatment for depression, alcohol withdrawal syndrome, and seizure disorders. Etizolam has also been used in animal models to study the effects of benzodiazepine analogs on behavior and neural activity.

Propiedades

Nombre del producto |

2-(4-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone |

|---|---|

Fórmula molecular |

C14H19ClN2O |

Peso molecular |

266.76 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C14H19ClN2O/c1-2-16-7-9-17(10-8-16)14(18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |

Clave InChI |

QXUVYFOUVVXQHO-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |

SMILES canónico |

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)

![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)